molecular formula C21H15Cl2N B13989440 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine CAS No. 22731-54-0

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine

Katalognummer: B13989440
CAS-Nummer: 22731-54-0
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: XPOYSDFKEIYUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of two 4-chlorophenyl groups and one 4-methylphenyl group attached to an ethen-1-imine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethan-1-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Bis(4-chlorophenyl)ethen-1-imine: Lacks the 4-methylphenyl group.

    N-(4-methylphenyl)ethen-1-imine: Lacks the 4-chlorophenyl groups.

    2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine: Lacks the methyl group on the phenyl ring.

Uniqueness

2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

22731-54-0

Molekularformel

C21H15Cl2N

Molekulargewicht

352.3 g/mol

InChI

InChI=1S/C21H15Cl2N/c1-15-2-12-20(13-3-15)24-14-21(16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13H,1H3

InChI-Schlüssel

XPOYSDFKEIYUDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.